molecular formula C23H21ClN4OS B2566155 (4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-69-5

(4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2566155
CAS No.: 852132-69-5
M. Wt: 436.96
InChI Key: KXTIGNLLJYGFPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, containing several cyclic structures including a piperazine ring, an imidazole ring, and a thiazole ring. The exact structure would need to be confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of medicinal chemistry often explores the synthesis of complex molecules to understand their structural characteristics and potential as therapeutic agents. For instance, studies have focused on the synthesis of various piperazine derivatives, aiming to evaluate their antimicrobial and anticancer activities. One study discussed the synthesis and biological screening of piperazine derivatives as potential antimicrobial agents, highlighting the significance of structural modifications to enhance therapeutic efficacy (Mhaske, Shelke, Raundal, & Jadhav, 2014). Another research effort focused on synthesizing novel pyrazole carboxamide derivatives, incorporating piperazine moieties to examine their structure-activity relationships (Lv, Ding, & Zhao, 2013).

Antimicrobial and Anticancer Activities

A significant portion of the research on piperazine derivatives examines their potential antimicrobial and anticancer properties. Various studies have synthesized new compounds to test against different cancer cell lines and microbial strains. For instance, some compounds have shown promising in vitro anticancer activity against breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, the synthesis of azole-containing piperazine derivatives has been explored, with some compounds demonstrating significant antibacterial and antifungal activities in vitro, offering potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-16-21(30-23-25-20(15-28(16)23)17-6-3-2-4-7-17)22(29)27-12-10-26(11-13-27)19-9-5-8-18(24)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIGNLLJYGFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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